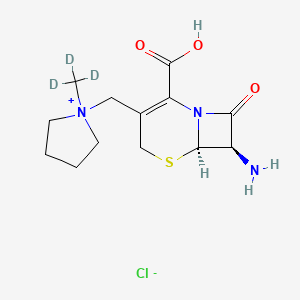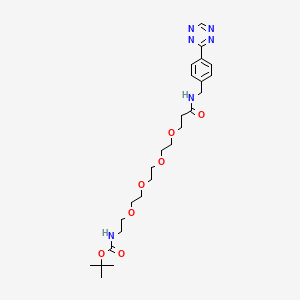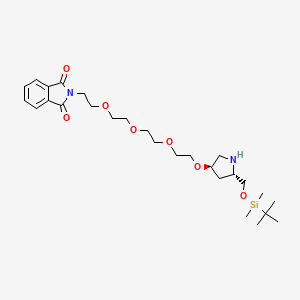
SSTR4 agonist 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SSTR4 agonist 3 is a potent compound that activates the somatostatin receptor subtype 4 (SSTR4). This receptor is highly expressed in the hippocampus and neocortex, regions associated with memory, learning, and Alzheimer’s disease pathology . SSTR4 agonists have shown promise in treating various central nervous system disorders, including Alzheimer’s disease, epilepsy, and depression .
Métodos De Preparación
The synthesis of SSTR4 agonist 3 involves the preparation of N-(pyrrolidine-3-yl or piperidin-4-yl)acetamide derivatives . The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized by reacting pyrrolidine or piperidine with acetic anhydride under controlled conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its activity and selectivity towards SSTR4.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
SSTR4 agonist 3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various functionalized derivatives of the core structure, which can be further tested for their biological activity.
Aplicaciones Científicas De Investigación
SSTR4 agonist 3 has a wide range of scientific research applications:
Mecanismo De Acción
SSTR4 agonist 3 exerts its effects by binding to the somatostatin receptor subtype 4 (SSTR4), which is a G protein-coupled receptor . Upon binding, the compound activates the receptor, leading to the modulation of various intracellular signaling pathways. These pathways include:
Inhibition of adenylate cyclase: This reduces the levels of cyclic adenosine monophosphate (cAMP) in the cell, leading to decreased cellular activity.
Activation of potassium channels: This results in hyperpolarization of the cell membrane, reducing neuronal excitability.
Inhibition of calcium channels: This decreases calcium influx into the cell, reducing neurotransmitter release and neuronal activity.
Comparación Con Compuestos Similares
SSTR4 agonist 3 is unique in its high selectivity and potency towards SSTR4 compared to other somatostatin receptor agonists . Similar compounds include:
J-2156: Another SSTR4 agonist with similar biological activity but different chemical structure.
Consomatin Fj1: A venom-inspired peptide that selectively targets SSTR4 for pain relief.
CNTX-0290: A human SSTR4 agonist under development as an oral analgesic for mixed pain conditions.
These compounds share similar therapeutic applications but differ in their chemical structures, pharmacokinetics, and selectivity profiles.
Propiedades
Fórmula molecular |
C18H24N4OS |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
(1R,5S)-N-[2-(1-methyl-7-methylsulfanylindazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C18H24N4OS/c1-18(2,20-17(23)14-11-8-19-9-12(11)14)16-10-6-5-7-13(24-4)15(10)22(3)21-16/h5-7,11-12,14,19H,8-9H2,1-4H3,(H,20,23)/t11-,12+,14? |
Clave InChI |
ZSJOTBMEVCKPRD-ONXXMXGDSA-N |
SMILES isomérico |
CC(C)(C1=NN(C2=C1C=CC=C2SC)C)NC(=O)C3[C@H]4[C@@H]3CNC4 |
SMILES canónico |
CC(C)(C1=NN(C2=C1C=CC=C2SC)C)NC(=O)C3C4C3CNC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


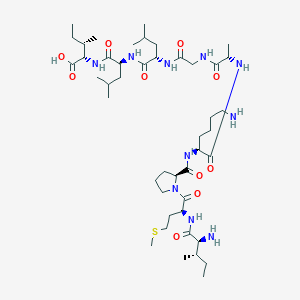
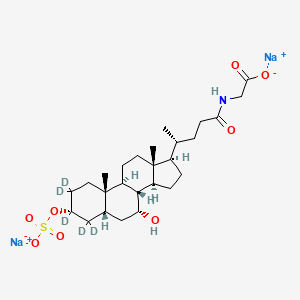
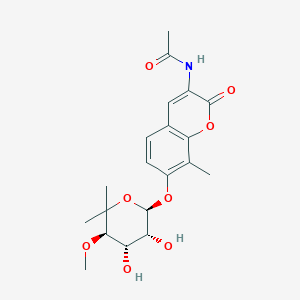
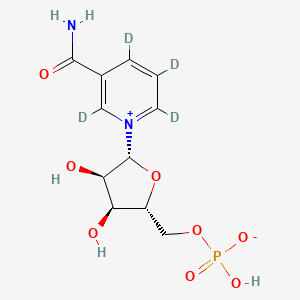
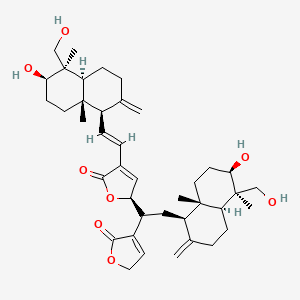
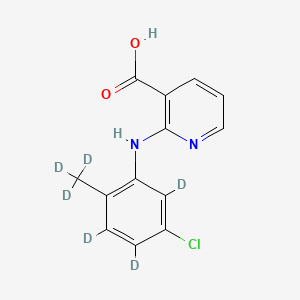
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)


![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)

